![molecular formula C22H17ClN2O B11676750 2-(4-Chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11676750.png)
2-(4-Chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines These compounds are characterized by a fused benzene and oxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to form the desired benzoxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in
Properties
Molecular Formula |
C22H17ClN2O |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H17ClN2O/c23-17-12-10-15(11-13-17)19-14-20-18-8-4-5-9-21(18)26-22(25(20)24-19)16-6-2-1-3-7-16/h1-13,20,22H,14H2 |
InChI Key |
CEBDKUMDXCOINQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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